Product packaging for 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol(Cat. No.:CAS No. 1156737-05-1)

1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol

Cat. No.: B2688179
CAS No.: 1156737-05-1
M. Wt: 232.254
InChI Key: SHWOMEQIYAAQLJ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol ( 1156737-05-1) is a fine chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C14H13FO2 and a molecular weight of 232.25, this compound serves as a versatile building block for the synthesis of more complex bioactive molecules . Its structure, featuring a fluorophenyl ether and a benzylic alcohol, is analogous to key intermediates used in the development of central nervous system (CNS) active drugs. Research indicates that similar disubstituted aromatic compounds are pivotal in the discovery of selective agonists for neurological targets such as the 5-HT2C receptor . Activation of the 5-HT2C receptor is a validated therapeutic strategy for conditions including obesity, schizophrenia, and other neurological disorders . As such, this compound provides researchers with a valuable starting point for designing novel ligands and probing structure-activity relationships (SAR) to improve selectivity and efficacy. It is supplied exclusively For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13FO2 B2688179 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol CAS No. 1156737-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWOMEQIYAAQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Synthesis of 1 4 4 Fluorophenoxy Phenyl Ethan 1 Ol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 1-[4-(4-fluorophenoxy)phenyl]ethan-1-ol, two primary disconnections are considered: the carbon-carbon bond of the phenylethanol moiety and the carbon-oxygen bond of the diaryl ether linkage.

Analysis of Carbon-Carbon Bond Formation Strategies in the Phenylethanol Moiety

The bond between the phenyl ring and the ethan-1-ol side chain is a critical connection. A common and effective strategy for forming such a bond is through the reaction of an organometallic reagent with a carbonyl compound. This retrosynthetic step leads to two potential pathways:

Pathway A: Grignard Reaction: This involves the disconnection of the C-C bond to a phenyl Grignard reagent and acetaldehyde. The phenyl Grignard reagent, prepared from a suitable brominated diaryl ether, would act as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.

Pathway B: Organolithium Reaction: Similar to the Grignard approach, an organolithium reagent derived from the diaryl ether could be used to react with acetaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts.

Alternatively, a Friedel-Crafts acylation approach can be envisioned, where the disconnection is made at the bond between the aromatic ring and the carbonyl carbon of a precursor ketone. This leads to a diaryl ether and an acylating agent like acetyl chloride. This is often a more practical approach as it avoids potential issues with the reactivity of organometallic reagents with the ether linkage.

Considerations for Ether Linkage Construction via Phenoxy Coupling

The diaryl ether linkage is another key structural feature. Its formation can be approached through several established methods, each with its own set of advantages and limitations. The primary disconnection is at the C-O bond between the two aromatic rings.

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. organic-chemistry.orgrsc.org For the synthesis of the precursor to this compound, this could involve the reaction of 4-bromoacetophenone with 4-fluorophenol (B42351) or 4-bromofluorobenzene with 4-hydroxyacetophenone. chemimpex.com

Buchwald-Hartwig Amination (adapted for ethers): This palladium-catalyzed cross-coupling reaction has been adapted for the formation of C-O bonds and offers a milder alternative to the often harsh conditions of the Ullmann condensation. sigmaaldrich.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if one of the aromatic rings is sufficiently electron-deficient. For instance, a highly activated aryl fluoride (B91410) could react with a phenoxide nucleophile. chemguide.co.ukkhanacademy.org

Established Synthetic Routes to the Core 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-one Precursor

The synthesis of the ketone precursor, 1-[4-(4-fluorophenoxy)phenyl]ethan-1-one, is a critical step. This intermediate is a versatile compound with applications in pharmaceuticals and materials science. chemimpex.com The most common strategies involve forming the diaryl ether and then introducing the acetyl group, or vice versa.

Multi-Step Synthetic Pathways to Fluorophenoxy-Substituted Acetophenones

A prevalent and practical approach involves a two-step sequence:

Formation of the Diaryl Ether: An Ullmann condensation is a frequently employed method. For example, the reaction of 4-hydroxyacetophenone with 4-fluorobromobenzene in the presence of a copper catalyst and a base like potassium carbonate can yield the desired diaryl ether.

Friedel-Crafts Acylation: A Friedel-Crafts acylation of a pre-formed diaryl ether, such as 4-fluorophenoxybenzene, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, is another viable route. numberanalytics.comrsc.orgnih.govnih.gov This reaction introduces the acetyl group onto the unsubstituted phenyl ring. A similar reaction has been reported for the synthesis of 1-[2-chloro-4-(4-fluorophenoxy)phenyl]ethanone, where acetyl chloride is added to a solution of 1-(3-chlorophenoxy)-4-fluorobenzene and aluminum oxide in carbon sulfide.

Chemo- and Regioselectivity in Intermediate Synthesis

During the synthesis of the ketone precursor, chemo- and regioselectivity are important considerations.

Chemoselectivity: In the case of the Ullmann condensation, the choice of reactants is crucial. If one of the starting materials contains multiple reactive sites, protecting groups may be necessary to ensure the desired reaction occurs.

Regioselectivity: In the Friedel-Crafts acylation of 4-fluorophenoxybenzene, the acetyl group is directed primarily to the para position of the unsubstituted ring due to the directing effects of the phenoxy group. The ether oxygen is an activating, ortho-, para-directing group, and steric hindrance often favors para-substitution.

Reduction Strategies for Conversion of 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-one to this compound

The final step in the synthesis is the reduction of the ketone functionality of 1-[4-(4-fluorophenoxy)phenyl]ethan-1-one to the corresponding secondary alcohol. Several reliable methods are available for this transformation.

Reducing Agent Typical Solvents Reaction Conditions Selectivity
Sodium Borohydride (B1222165) (NaBH₄) Methanol (B129727), Ethanol (B145695), WaterRoom temperature or 0°CHighly selective for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids. rsc.orgmnstate.edu
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, Tetrahydrofuran (THF)Anhydrous conditions, often at reduced temperatures followed by warming to room temperature.Powerful reducing agent. Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. umn.eduresearchgate.netlibretexts.org
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Methanol, Ethyl acetate (B1210297)Hydrogen gas at various pressures with a metal catalyst (e.g., Pd, Pt, Ni). uni-stuttgart.deCan reduce alkenes and alkynes in addition to carbonyls. Selectivity can sometimes be an issue.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. The reaction is typically carried out in protic solvents like ethanol or methanol at room temperature. An experimental procedure would involve dissolving the ketone in ethanol, followed by the portion-wise addition of sodium borohydride. uni-stuttgart.de The reaction is then quenched with water or a dilute acid to work up the product.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. umn.edulibretexts.org It readily reduces a wide range of functional groups. Due to its high reactivity with protic solvents, reactions with LiAlH₄ must be carried out in anhydrous ethers like THF or diethyl ether. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. uni-stuttgart.de While effective, it can also reduce other unsaturated functional groups that may be present in the molecule. Therefore, for a molecule like 1-[4-(4-fluorophenoxy)phenyl]ethan-1-one, where other reducible groups are absent, this can be a clean and efficient method.

Stereoselective Reduction Methodologies for the Chiral Center

The creation of the chiral center in this compound is a critical step in its synthesis. Various stereoselective reduction techniques can be employed to convert the precursor ketone into the desired enantiomer of the alcohol.

Asymmetric catalysis offers a powerful tool for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific studies detailing the asymmetric catalytic reduction of 4'-(4-fluorophenoxy)acetophenone are not extensively documented in the reviewed literature, general principles of asymmetric reduction of aromatic ketones are well-established.

These reactions often employ transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands. For instance, chemoenzymatic strategies have been successfully used for the synthesis of other chiral α-fluorinated secondary alcohols, achieving high enantiomeric excess (95–>99%) and yields (up to 98%) through the use of alcohol dehydrogenases. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: General Examples of Asymmetric Reduction of Prochiral Ketones

Catalyst/EnzymeSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield
Alcohol DehydrogenaseAcetophenone (B1666503)(R)-1-phenylethanol>99%High
Ru-BINAPAromatic Ketones(S) or (R)-alcoholsUp to 99%High
Rh-Chiral DiphosphineAromatic Ketones(S) or (R)-alcoholsHighHigh
Plant Tissue Biocatalysts4'-ChloroacetophenoneChiral Alcohol~98%~80%

Note: This table presents general examples of asymmetric ketone reduction and does not represent specific results for this compound, as such specific data was not found in the searched literature.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies on effective purification and isolation techniques at each stage to ensure the removal of unreacted starting materials, reagents, and byproducts.

Following the synthesis of the intermediate, 1-[4-(4-fluorophenoxy)phenyl]ethanone, a standard aqueous workup is typically employed. This involves quenching the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. After filtration to remove the drying agent, the solvent is removed under reduced pressure to yield the crude ketone. Further purification of the ketone can be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

The purification of the final product, this compound, after the reduction of the ketone with sodium borohydride, follows a similar initial procedure. The reaction is typically quenched by the slow addition of a weak acid to neutralize any excess borohydride and to protonate the resulting alkoxide. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated.

For the final purification of this compound, two primary techniques are commonly employed:

Flash Column Chromatography: This is a highly effective method for separating the desired alcohol from any remaining starting ketone and other impurities. orgsyn.org A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column under pressure. rsc.org The components of the mixture separate based on their differing affinities for the silica gel and the eluent. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration. rsc.org The choice of solvent is critical for successful recrystallization.

Purification Stage Technique Description
Intermediate Ketone Aqueous WorkupExtraction and washing to remove water-soluble impurities.
Intermediate Ketone Recrystallization/ChromatographyFurther purification of the solid ketone.
Final Alcohol Aqueous WorkupQuenching, extraction, and washing.
Final Alcohol Flash Column ChromatographySeparation based on polarity using a silica gel column and an appropriate eluent system (e.g., petroleum ether/ethyl acetate). rsc.org
Final Alcohol RecrystallizationPurification of the solid alcohol by crystallization from a suitable solvent.

Advanced Spectroscopic and Structural Characterization of 1 4 4 Fluorophenoxy Phenyl Ethan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A multi-faceted NMR approach, incorporating one-dimensional (1D) and two-dimensional (2D) experiments, is essential for the complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, thereby confirming the molecular structure and providing insights into its conformational dynamics.

One-dimensional NMR spectroscopy is the foundational technique for determining the basic structural components of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment. The aromatic region would be complex, showing signals for the eight protons on the two phenyl rings. The protons on the 1,4-disubstituted ring bearing the ethanol (B145695) group are expected to appear as two distinct doublets. The protons on the 4-fluorophenoxy group would also present as two doublets, influenced by both the ether linkage and the fluorine atom. The methine proton (-CH(OH)) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a doublet. The hydroxyl proton (-OH) would likely be a broad singlet.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. For 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol, fourteen distinct signals are expected. The spectrum would show signals for the carbinol carbon (-CH(OH)) and the methyl carbon (-CH₃). The remaining twelve signals would correspond to the aromatic carbons. The carbon atoms bonded to the fluorine and oxygen atoms would show characteristic shifts, and the C-F coupling would be observable for the carbons of the fluorophenoxy ring.

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. It is expected to show a single signal for the fluorine atom on the phenoxy ring. The precise chemical shift of this signal is sensitive to the electronic environment and can confirm the presence and substitution pattern of the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) This table is a prediction based on analogous compounds and chemical shift theory.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.35 d 2H Ar-H (ortho to -CH(OH))
~7.05 m 4H Ar-H (meta to -CH(OH) and ortho to -F)
~6.95 d 2H Ar-H (meta to -F)
~4.90 q 1H -CH(OH)
~2.00 br s 1H -OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) This table is a prediction based on analogous compounds and chemical shift theory.

Chemical Shift (δ) ppm Assignment
~160 (d) C-F
~155 C-O (ether)
~142 C-CH(OH)
~128 Ar-CH
~127 Ar-CH
~122 (d) Ar-CH (ortho to F)
~120 C-O (ether)
~116 (d) Ar-CH (meta to F)
~70 -CH(OH)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the methine proton (-CH(OH)) and the methyl protons (-CH₃). It would also show correlations between adjacent protons on the aromatic rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to. This technique would definitively link the proton signals for the methine and methyl groups to their corresponding carbon signals. It would also allow for the unambiguous assignment of each aromatic CH group by correlating the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would be expected from the methyl protons to the methine carbon and the adjacent aromatic carbon (C-CH(OH)). Likewise, correlations from the aromatic protons to the quaternary carbons involved in the ether linkage would confirm the connection between the two aromatic rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For this molecule, NOESY or ROESY could reveal spatial proximity between the protons of the ethanol side chain and the protons of the adjacent phenyl ring. It could also provide information about the relative orientation of the two aromatic rings by showing through-space correlations between protons on different rings.

The two phenyl rings in this compound are connected by a C-O ether bond. Rotation around this bond may be hindered, potentially leading to the existence of different conformational isomers (conformers) that could interconvert at a rate measurable by NMR.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could investigate this phenomenon. If the rotation is slow on the NMR timescale at lower temperatures, separate signals for the non-equivalent aromatic protons and carbons might be observed. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into an averaged signal. Such a study would provide valuable information on the energy barrier to rotation around the ether linkage, offering deeper insight into the molecule's three-dimensional structure and flexibility. However, no specific dynamic NMR studies for this compound have been found in the public literature.

Solid-State NMR for Crystalline or Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of solid materials. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be particularly insightful for distinguishing between ordered crystalline phases and disordered amorphous forms.

In a crystalline state, the molecules adopt a regular, repeating arrangement. This uniformity in the local chemical environment for each carbon atom results in a ¹³C CP-MAS NMR spectrum with sharp, well-defined resonance peaks. Conversely, if the compound is in an amorphous state, the molecules are arranged randomly, leading to a distribution of slightly different chemical environments for each carbon. This molecular-level disorder eliminates the single resonance frequency for each carbon, causing significant peak broadening, resulting in wide, often overlapping signals. acs.org

The spectrum of this compound would be expected to show distinct signals for each of its 14 carbon atoms. The chemical shifts can be predicted based on the electronic environment of each carbon, influenced by factors such as hybridization and proximity to electronegative atoms like oxygen and fluorine.

Table 1. Predicted ¹³C Solid-State NMR Chemical Shifts for this compound.
Carbon Atom AssignmentExpected Chemical Shift (ppm)Rationale
-CH(OH)65-75Carbon attached to the hydroxyl group, deshielded by oxygen.
-CH₃20-30Aliphatic methyl group carbon.
C-F (fluorophenyl ring)155-165Aromatic carbon directly bonded to fluorine, showing a large downfield shift.
C-O (ether linkage, fluorophenyl ring)150-160Aromatic carbon bonded to the ether oxygen.
Aromatic C-H115-135Standard range for protonated aromatic carbons.
Aromatic C (quaternary)130-150Non-protonated aromatic carbons, including the one attached to the ethan-1-ol group.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. contractlaboratory.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. labmanager.comsfr.ca For this compound, the FTIR spectrum would provide a distinct "fingerprint" based on its functional groups. The most prominent and diagnostic absorption would be the broad O-H stretching band from the alcohol group, its width indicative of hydrogen bonding in the solid state. acs.orglibretexts.org Other key vibrations include the C-O stretches of the ether and alcohol, aromatic C=C stretching, and the strong C-F stretch. libretexts.orglibretexts.org

Table 2. Predicted FTIR Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (alcohol, H-bonded)3500-3200Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=C stretch (aromatic ring)1600-1450Medium to Strong
C-F stretch1250-1100Strong
C-O stretch (ether)1260-1200 (asymmetric)Strong
C-O stretch (secondary alcohol)1150-1075Strong

Raman Spectroscopy for Symmetrical Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to non-polar, symmetric molecular vibrations. sfr.ca For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic rings. Symmetrical "ring breathing" modes of both the phenyl and fluorophenyl rings, which involve the uniform expansion and contraction of the rings, would produce strong and sharp signals in the Raman spectrum. These signals are often weak or absent in FTIR spectra. The C-F bond also typically yields a noticeable Raman signal. The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule. contractlaboratory.com

Table 3. Predicted Raman Shifts for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
C-H stretch (aromatic)3100-3000Strong
C-H stretch (aliphatic)3000-2850Medium-Strong
Aromatic Ring Breathing (symmetric)~1600 and ~1000Strong
C-O-C stretch (ether)1150-1080 (symmetric)Medium
C-F stretch1250-1100Medium

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Absolute Configuration (if chiral)

The this compound molecule is chiral due to the presence of a stereocenter at the carbon atom bonded to the hydroxyl group (the benzylic carbon). Therefore, it exists as a pair of enantiomers (R and S forms). X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral molecule, provided an enantiomerically pure single crystal can be obtained. purechemistry.orgnih.gov The determination is typically achieved through the analysis of anomalous dispersion, which is an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net While this effect is strongest for heavy atoms, modern diffractometers and techniques often allow for the determination of absolute configuration even for molecules containing only lighter atoms like C, H, O, and F. ed.ac.uk

Analysis of Intermolecular Interactions in the Crystal Lattice, including Hydrogen Bonding

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, the primary and strongest of these interactions would be hydrogen bonding. libretexts.org The hydroxyl (-OH) group of the alcohol is an excellent hydrogen bond donor (via the H atom) and acceptor (via the O atom's lone pairs). libretexts.org This would likely lead to the formation of chains or networks of molecules linked by O-H···O hydrogen bonds, which would be a dominant factor in the crystal packing. researchgate.net

In addition to strong hydrogen bonds, other weaker interactions are expected to play a role in stabilizing the crystal lattice:

π-π Stacking: The presence of two aromatic rings (the phenyl and fluorophenyl groups) allows for potential π-π stacking interactions, where the rings align face-to-face or in an offset manner.

C-H···π Interactions: Hydrogen atoms from the aliphatic part of one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. acs.org

A complete X-ray diffraction study would precisely map these interactions, revealing the distances and angles that define the supramolecular architecture of the crystal.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound (molecular formula C₁₄H₁₃FO₂), HRMS would provide an exact mass measurement, confirming its elemental composition with a high degree of certainty.

The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI), would proceed through a series of characteristic bond cleavages. The molecular ion [M]⁺• would be formed first, and its subsequent fragmentation can be predicted based on the functional groups present: an alcohol, a diaryl ether, and fluorinated aromatic rings. libretexts.orgchemguide.co.ukwikipedia.org

A primary and highly favorable fragmentation pathway for secondary alcohols is the alpha-cleavage, involving the loss of an adjacent group to the carbon bearing the hydroxyl group. In this case, the loss of a methyl radical (•CH₃) would lead to the formation of a stable, resonance-stabilized oxonium ion. This fragment is often observed as the base peak in the mass spectra of such alcohols.

Another significant fragmentation route involves the cleavage of the ether linkage. This can occur on either side of the oxygen atom. Cleavage of the C-O bond can lead to the formation of ions corresponding to the 4-fluorophenoxy radical or the [M - C₆H₄FO]⁺ fragment.

Further fragmentation of the primary fragment ions would lead to a cascade of smaller ions, providing a detailed fingerprint of the molecule's structure. The presence of the fluorine atom would also be evident in the isotopic pattern of the fragment ions containing it.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

m/z (predicted)Proposed Fragment IonDescription of Fragmentation
232.0900[C₁₄H₁₃FO₂]⁺•Molecular Ion
217.0665[C₁₃H₁₀FO₂]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage
123.0504[C₇H₈O]⁺•Fragment from cleavage of the ether bond
111.0348[C₆H₄FO]⁺4-Fluorophenoxy cation
95.0243[C₆H₄F]⁺Loss of oxygen from the 4-fluorophenoxy cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. The presence of the ether linkage and the hydroxyl group, both containing non-bonding electrons, may also give rise to weaker n → π* transitions.

The absorption spectrum would likely exhibit multiple bands. A strong absorption band at shorter wavelengths (around 200-230 nm) can be attributed to the π → π* transitions of the phenyl rings. A second, less intense band at longer wavelengths (around 270-290 nm) would also be expected, corresponding to further π → π* transitions, with some contribution from the oxygen lone pairs of the ether and hydroxyl groups. The fluorine substituent is not expected to cause a major shift in the absorption maxima compared to the non-fluorinated analogue but may have a minor auxochromic effect. nih.govnih.gov

Upon excitation with UV radiation, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the longest wavelength absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the rigidity of the molecule and the efficiency of non-radiative decay pathways. The diaryl ether linkage allows for some rotational freedom, which can provide a pathway for non-radiative decay and potentially lower the fluorescence quantum yield. The nature of the solvent can also influence both the absorption and emission spectra through solvatochromic effects. frontiersin.org

Table 3: Predicted Electronic Absorption and Emission Data for this compound

Spectroscopic ParameterPredicted Wavelength Range (nm)Associated Electronic Transition
λmax (Absorption 1)200 - 230π → π
λmax (Absorption 2)270 - 290π → π and n → π*
λmax (Emission)300 - 340Fluorescence from S₁ → S₀

Computational Chemistry and Theoretical Investigations of 1 4 4 Fluorophenoxy Phenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a deep understanding of the electronic structure and behavior of molecules. These methods are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on a molecule such as 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol would encompass the following analyses:

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure. For a molecule like this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic properties and reactivity, providing benchmark data for less computationally expensive methods.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.govacs.org By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed insights into the conformational landscape, dynamics, and thermodynamics of a molecule like this compound.

The flexibility of this compound is primarily due to the rotation around the ether linkage and the bond connecting the ethan-1-ol group to the phenyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule in a given environment.

Table 1: Hypothetical Low-Energy Conformers of this compound from Conformational Analysis
ConformerDihedral Angle 1 (C-O-C-C)Dihedral Angle 2 (C-C-C-O)Relative Energy (kcal/mol)Population (%)
A45°60°0.0045
B-45°-60°0.1040
C180°180°2.5015

The transition between different conformers involves overcoming an energy barrier, known as the rotational barrier. The height of this barrier determines the rate of interconversion between conformers. Computational methods, such as density functional theory (DFT), can be used to calculate these barriers. For diaryl ethers, the barrier to rotation around the C-O-C bond is influenced by the substituents on the phenyl rings. ugm.ac.idnih.gov

For this compound, the key rotational barriers would be associated with the phenoxy-phenyl linkage and the bond connecting the ethan-1-ol side chain. By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be generated, revealing the transition states and the corresponding energy barriers.

Table 2: Calculated Rotational Barriers for Bonds in Molecules Structurally Analogous to this compound
Analogous MoleculeRotatable BondComputational MethodCalculated Rotational Barrier (kcal/mol)
Diphenyl etherC-O-CDFT/B3LYP~3-5
1-PhenylethanolPhenyl-C(OH)DFT/M06-2X~4-6
Substituted BiphenylsC-C (inter-ring)DFT6.0 - 45.0

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, or implicit solvent models, which represent the solvent as a continuous medium, can be used to investigate these effects.

For this compound, a polar solvent might stabilize conformers with a larger dipole moment through favorable electrostatic interactions. The hydrogen bonding capability of the hydroxyl group in the ethan-1-ol moiety would also be influenced by the solvent, potentially altering the preferred orientation of the side chain. Computational studies on other flexible molecules have demonstrated that the conformational equilibrium can shift significantly when moving from a nonpolar to a polar solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Properties (excluding biological/clinical)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built using a set of molecules with known properties and can then be used to predict the properties of new, untested compounds.

For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, solubility, and partition coefficients. The first step in QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSPR models. Studies on polychlorinated and polybrominated diphenyl ethers have successfully used QSPR to predict their physicochemical properties. nih.govnih.govnumberanalytics.com A similar approach could be applied to a series of fluorinated phenoxy-phenyl derivatives to develop a predictive model for this compound.

Table 3: Example of a QSPR Model for Predicting a Physicochemical Property of Fluorinated Aromatic Compounds
PropertyModel EquationKey DescriptorsModel Statistics (R²)
Boiling Point (°C)BP = a(MW) + b(Polarizability) + cMolecular Weight (MW), Average Molecular Polarizability0.95
LogP (Octanol-Water Partition Coefficient)LogP = d(Surface Area) + e(Dipole Moment) + fMolecular Surface Area, Dipole Moment0.92

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route involves the reaction of a Grignard reagent with 4-(4-fluorophenoxy)acetophenone or the reduction of this ketone with a reducing agent like sodium borohydride (B1222165).

Quantum chemical calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For the synthesis of this compound via a Grignard reaction, computational studies on similar reactions with acetophenone (B1666503) have provided detailed mechanistic insights. acs.orgnih.govresearchgate.netrsc.org Similarly, the mechanism of ketone reduction by sodium borohydride has been extensively studied computationally, revealing the role of the solvent and the nature of the transition state. acs.orgresearchgate.netnih.govacs.orgmasterorganicchemistry.com These studies can serve as a model for elucidating the specific reaction pathway for the synthesis of the title compound.

Table 4: Calculated Activation Energies for Key Steps in Analogous Ketone Reactions
ReactionReaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Grignard addition to AcetophenoneC-C bond formationDFT (B3LYP)10-15
NaBH₄ reduction of CyclohexanoneHydride transferAb initio MD12-18

Molecular Recognition Studies in Defined Chemical Environments (non-biological host-guest systems)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Host-guest chemistry, a branch of supramolecular chemistry, studies the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it.

Cyclodextrins are common host molecules used in such studies due to their hydrophobic inner cavity and hydrophilic exterior. nih.gov this compound, with its aromatic and hydrophobic character, is a potential guest for cyclodextrin (B1172386) hosts.

Table 5: Illustrative Binding Free Energies for Aromatic Guests with β-Cyclodextrin from Computational Studies
Guest MoleculeComputational MethodCalculated Binding Free Energy (ΔG, kcal/mol)
TolueneMD with MM/PBSA-4.5
Phenol (B47542)MD with MM/PBSA-5.2
NaphthaleneDocking and Free Energy Perturbation-6.8

Reactivity, Derivatization, and Transformation of 1 4 4 Fluorophenoxy Phenyl Ethan 1 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group is a primary site for chemical modification in 1-[4-(4-fluorophenoxy)phenyl]ethan-1-ol, enabling oxidation, esterification, etherification, and dehydration reactions.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-[4-(4-fluorophenoxy)phenyl]ethan-1-one. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent to milder, more selective methods such as Swern oxidation or the use of Dess-Martin periodinane.

The choice of oxidant can be crucial in preventing over-oxidation or side reactions, particularly with the sensitive ether linkage and aromatic rings. For instance, harsh oxidizing conditions could potentially lead to cleavage of the ether bond or unwanted reactions on the aromatic systems.

Stereochemical Implications: Since the starting material is a chiral alcohol, the stereochemical course of the oxidation is generally not a concern as it leads to an achiral ketone. However, if the alcohol were enantiomerically pure, its oxidation would result in the loss of the chiral center. Conversely, the reduction of the resulting ketone can lead to the formation of a racemic mixture of the alcohol unless a stereoselective reducing agent is used.

Table 1: Common Oxidizing Agents for Secondary Alcohols

Oxidizing Agent Typical Reaction Conditions Notes
Pyridinium chlorochromate (PCC) Dichloromethane (DCM), room temperature Mild and selective for primary and secondary alcohols.
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acetone, 0°C to room temperature Strong oxidant, can lead to side reactions.
Swern Oxidation ((COCl)₂, DMSO, Et₃N) Dichloromethane (DCM), low temperature (-78°C) Mild conditions, avoids heavy metals.
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), room temperature Mild and efficient, but the reagent is shock-sensitive.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid (e.g., sulfuric acid in Fischer esterification) or a base (e.g., pyridine (B92270) when using acyl chlorides). Esterification can be used to introduce a wide variety of functional groups, potentially altering the molecule's physical and biological properties. For instance, reaction with various carboxylic acids can produce a range of ester derivatives.

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process allows for the introduction of various alkyl or aryl groups at the oxygen atom.

Under acidic conditions, this compound can undergo dehydration to form the corresponding alkene, 1-[4-(4-fluorophenoxy)phenyl]ethene. This elimination reaction typically follows an E1 mechanism, proceeding through a carbocation intermediate. The stability of the benzylic carbocation formed upon protonation of the hydroxyl group and subsequent loss of water facilitates this transformation. Strong protic acids such as sulfuric acid or phosphoric acid are commonly used, often with heating. The formation of the styrene (B11656) derivative introduces a reactive vinyl group that can undergo further transformations, such as polymerization or addition reactions.

Reactions Involving the Aromatic Rings and Fluorine Substituent

The two aromatic rings and the fluorine atom of this compound also present opportunities for chemical modification, although these reactions are generally less facile than those involving the hydroxyl group.

Electrophilic aromatic substitution (EAS) on the two aromatic rings of this compound is influenced by the directing effects of the existing substituents.

The Phenyl Ring Bearing the 1-hydroxyethyl Group: The 1-hydroxyethyl group is an ortho-, para-directing and activating group. However, the large 4-fluorophenoxy substituent at the para position will sterically hinder substitution at that site. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the 1-hydroxyethyl group (positions 3 and 5).

The Phenyl Ring Bearing the Fluorine Atom: The fluorine atom is an ortho-, para-directing but deactivating substituent. The para-phenoxy group is an ortho-, para-directing and activating group. The combined effect of these substituents will direct incoming electrophiles. The activating effect of the ether oxygen will likely dominate, directing substitution to the positions ortho to the phenoxy group (positions 3' and 5').

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The regioselectivity of these reactions would need to be determined experimentally, as the interplay of electronic and steric effects can be complex.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is generally difficult as the phenyl ring is not sufficiently activated towards nucleophilic attack. For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups (typically nitro groups) ortho and/or para to the leaving group. In this compound, the ring containing the fluorine atom lacks such strong activating groups. The ether linkage is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the fluorine atom by a nucleophile under standard SNAr conditions is unlikely to be a viable reaction pathway. More forcing conditions or the use of a suitable catalyst would be necessary to achieve such a transformation.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites (if derivatized)

The core structure of this compound lacks the requisite halide or triflate functional groups necessary for direct participation in metal-catalyzed cross-coupling reactions. However, if the molecule is derivatized to include a halogen (e.g., bromine or iodine) on either of the phenyl rings, it becomes a versatile substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the secondary alcohol is generally well-tolerated in many modern cross-coupling protocols. nih.gov

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a halogenated derivative of this compound with an organoboron compound, such as an arylboronic acid. This method is exceptionally effective for forming biaryl structures, which are prevalent in pharmaceuticals and material science. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene using a palladium catalyst and a base. wikipedia.org A halogenated derivative of the title compound could react with various alkenes (e.g., acrylates, styrenes) to introduce new carbon-carbon bonds, further functionalizing the molecule. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Derivatizing this compound with a halide would enable its reaction with a wide array of primary and secondary amines, providing access to a diverse range of arylamine derivatives. wikipedia.orglibretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing these reactions, especially to prevent side reactions involving the benzylic alcohol.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for a Hypothetical Bromo-derivatized Substrate

Reaction Type Coupling Partner Catalyst/Ligand Base Potential Product
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1-[4'-(4-Fluorophenoxy)-[1,1'-biphenyl]-4-yl]ethan-1-ol
Heck Styrene Pd(OAc)₂ / P(o-tolyl)₃ Et₃N 1-[4-(4-Fluorophenoxy)phenyl]-3-phenylprop-2-en-1-ol

Stereoselective Reactions at the Chiral Center

The secondary alcohol group in this compound constitutes a chiral center. This structural feature opens avenues for stereoselective reactions, enabling the separation of its enantiomers or its use in asymmetric synthesis.

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed strategy for separating the enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. For secondary alcohols like this compound, enzyme-catalyzed kinetic resolution is a particularly effective and environmentally benign method.

Lipases are the most common class of enzymes used for this purpose. They catalyze the enantioselective acylation of the alcohol, where one enantiomer reacts significantly faster than the other. The reaction typically involves an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride, in an organic solvent. For example, Candida antarctica lipase (B570770) B (CAL-B) is renowned for its broad substrate scope and high enantioselectivity in the resolution of secondary benzylic alcohols.

In a typical resolution process, the racemic alcohol is treated with the lipase and an acyl donor. The faster-reacting enantiomer is converted to its corresponding ester, while the slower-reacting enantiomer remains largely unreacted. The resulting mixture of the esterified and unreacted alcohol can then be separated by standard chromatographic techniques.

Table 2: Potential Enzymatic Kinetic Resolution of Racemic this compound

Enzyme Source Acyl Donor Solvent Faster Reacting Enantiomer Product
Candida antarctica Lipase B (CAL-B) Vinyl Acetate Toluene (R)-enantiomer (R)-1-[4-(4-Fluorophenoxy)phenyl]ethyl acetate
Pseudomonas cepacia Lipase (PSL) Acetic Anhydride Diisopropyl ether (S)-enantiomer (S)-1-[4-(4-Fluorophenoxy)phenyl]ethyl acetate

Derivatization for Chiral Auxiliary Applications

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. While less common for simple benzylic alcohols, it is conceivable that enantiomerically pure this compound could be derivatized to function as a chiral auxiliary.

To achieve this, the pure enantiomer of the alcohol would be attached to a prochiral substrate, for instance, through an ether or ester linkage. The steric bulk and specific conformation of the attached alcohol would then direct the approach of a reagent to one face of the prochiral molecule, inducing diastereoselectivity in the subsequent reaction. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered for reuse.

For example, the alcohol could be converted into a chiral ether and attached to a ketone. Subsequent reduction of the ketone would preferentially yield one diastereomer of the resulting alcohol, influenced by the stereochemistry of the auxiliary.

Photochemical and Radiochemical Transformations

The aromatic rings and the diaryl ether linkage in this compound make it susceptible to transformations under photochemical conditions. The C-O bond of the diaryl ether and the C-F bond are potential sites for photochemical reactions.

Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage or rearrangement. One potential pathway is the homolytic cleavage of the diaryl ether C-O bond, which would generate phenoxy and substituted phenyl radicals. These radical intermediates could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or recombination to form new products.

Another possibility is a photo-Fries type rearrangement, where the fluorophenoxy group migrates from the ether oxygen to an adjacent carbon on the central phenyl ring. Furthermore, the benzylic C-O bond of the alcohol could also be a site for photochemical cleavage.

Radiochemical transformations, which involve ionizing radiation, would likely lead to more extensive and less selective fragmentation of the molecule due to the high energies involved.

Supramolecular Interactions and Self-Assembly Properties

The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which are the basis for supramolecular chemistry and self-assembly.

Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for hydrogen bonding. It can act as both a hydrogen bond donor (with the H atom) and a hydrogen bond acceptor (with the O atom). This allows for the formation of hydrogen-bonded chains or networks in the solid state or in solution, significantly influencing its physical properties like melting point and solubility.

C-H•••π and C-H•••O Interactions: Weaker interactions, such as those between C-H bonds and the π-systems of the aromatic rings or the oxygen atoms of the ether and alcohol groups, also play a role in defining the three-dimensional structure of molecular assemblies.

Fluorine Interactions: The fluorine atom can participate in weak, non-covalent interactions, including C-H•••F hydrogen bonds and dipole-dipole interactions. These can further influence the crystal packing and self-assembly behavior of the molecule.

The interplay of these various non-covalent forces would dictate the crystal structure of this compound and its ability to form larger, ordered supramolecular structures.

Potential Applications and Utility in Advanced Chemical Science and Technology Non Biological/non Clinical

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol is a versatile synthetic intermediate. Its precursor, 1-[4-(4-fluorophenoxy)phenyl]ethanone, is recognized as an essential building block in the synthesis of various molecules. chemimpex.com The reduction of this ketone to the corresponding alcohol, this compound, opens up further avenues for chemical elaboration, making it a pivotal component in the construction of more complex chemical structures.

The structural features of this compound make it an attractive candidate as a monomer or a key building block for advanced organic materials. The presence of the 4-fluorophenoxy group can enhance the thermal stability, solubility, and flame resistance of resulting materials. researchgate.net The diaryl ether linkage is a common motif in high-performance polymers, and the introduction of fluorine can lead to materials with lower dielectric constants and reduced water absorption. researchgate.netnih.gov The hydroxyl group provides a reactive site for polymerization or for grafting onto other molecular scaffolds, allowing for the tailored design of materials with specific properties. For instance, its precursor ketone is noted for its utility in creating advanced materials, including polymers and coatings. chemimpex.com

Chiral aromatic alcohols are of significant interest in the development of new synthetic methodologies. nih.govmdpi.com As a specific chiral alcohol, this compound can serve as a model substrate for developing and optimizing asymmetric transformations. These transformations are crucial for the synthesis of single-enantiomer compounds, which are of paramount importance in various fields of chemistry. mdpi.com The development of efficient catalytic systems for the synthesis and derivatization of such chiral alcohols is an active area of research. nih.gov

Applications in Materials Science

The distinct molecular structure of this compound suggests its potential for several applications in materials science, ranging from high-performance polymers to functional materials for electronics.

The fluorinated diaryl ether structure within this compound is a key component of various high-performance polymers, such as poly(aryl ether ketone)s (PAEKs). mdpi.com These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.comgoogle.com The incorporation of fluorine atoms can further enhance these properties, leading to polymers with low dielectric constants and improved processability. researchgate.netmdpi.comrsc.orgacs.org The alcohol functionality of this compound allows it to be incorporated into polymer backbones through condensation reactions, potentially leading to novel PAEKs or related fluorinated poly(aryl ether)s with tailored characteristics. nih.gov

Table 1: Potential Properties of Polymers Derived from this compound

PropertyPotential AdvantageRationale
Thermal StabilityHigh resistance to heat degradationPresence of aromatic rings and ether linkages. mdpi.com
Chemical ResistanceStability in harsh chemical environmentsAromatic backbone and stable C-F bonds. mdpi.com
Low Dielectric ConstantSuitable for microelectronics and high-frequency applicationsIntroduction of fluorine atoms reduces polarity. researchgate.netrsc.org
HydrophobicityLow moisture absorptionFluorine content increases water repellency. mdpi.comrsc.org

Chiral molecules are fundamental to the design of many liquid crystalline materials, particularly in the formation of chiral nematic (cholesteric) phases. researchgate.netacs.org Chiral alcohols, in particular, are widely used as building blocks for the synthesis of liquid crystals. nih.gov The chirality of this compound, combined with its rigid aromatic structure, makes it a promising candidate for use as a chiral dopant or as a core component in the synthesis of new liquid crystalline compounds. The introduction of such a chiral moiety can induce helical structures in nematic phases, a property that is exploited in various display and sensor technologies. acs.org

While specific research on the application of this compound in OLEDs or optoelectronics is not widely documented, its structural components are found in materials used in these fields. Diaryl ether-containing compounds can be part of the molecular design of host materials or charge-transporting layers in OLED devices. The fluorine substituent can influence the electronic properties, such as the HOMO/LUMO energy levels, and enhance the thermal and morphological stability of thin films, which are critical for device performance and longevity. Further research would be necessary to determine if the specific properties of this compound and its derivatives are aligned with the requirements for efficient optoelectronic materials.

Advanced Chemical Probes and Tags (non-biological)

While direct applications of this compound as a chemical probe are not extensively documented in current literature, its molecular framework provides a basis for the design of novel probes for materials science and environmental sensing. The fluorophenoxy group can be a target for specific chemical interactions or can be used to modulate the electronic properties of a larger probe system.

The potential utility of this compound and its derivatives as chemical probes can be hypothesized based on the following characteristics:

Fluorescence Quenching/Enhancement: The aromatic rings in the structure could be incorporated into larger conjugated systems. The interaction of the ether or alcohol moieties with specific analytes could potentially alter the fluorescence of such a system, allowing for the detection of target molecules.

NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a powerful technique for probing chemical environments with high sensitivity and no background signal. Derivatives of this compound could be developed as ¹⁹F NMR probes to report on chemical processes in complex, non-biological matrices like polymers or ionic liquids.

Receptor Sites for Sensor Development: The hydroxyl group and the ether oxygen atom can act as hydrogen bond acceptors or donors. This allows for the design of molecules that can selectively bind to certain chemical species, forming the basis of a chemical sensor.

Structural Feature Potential Application as a Probe Detection Method
Fluorine Atom¹⁹F-based chemical shift probeNuclear Magnetic Resonance (NMR)
Aromatic RingsCore for fluorescent systemsFluorescence Spectroscopy
Hydroxyl GroupAnalyte binding siteVarious Spectroscopic Methods
Ether LinkageModulator of electronic propertiesElectrochemical or Optical Sensing

Catalytic Applications (e.g., as a ligand component, chiral catalyst precursor)

The structure of this compound is particularly well-suited for applications in catalysis, primarily due to the presence of a chiral center at the carbon atom bearing the hydroxyl group. The reduction of its precursor, 1-[4-(4-Fluorophenoxy)phenyl]ethanone, creates a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers or their asymmetric synthesis would yield chiral building blocks for catalysis.

Precursor to Chiral Ligands: The hydroxyl group of this compound can be derivatized to coordinate with metal centers. For example, it could be converted into an alkoxy group that bridges two metal atoms or be part of a bidentate or polydentate ligand system. The chirality of the alcohol is crucial, as it can create a chiral environment around a metal catalyst, enabling enantioselective reactions.

Component of Organocatalysts: The chiral alcohol moiety itself can act as a hydrogen-bond donor in organocatalysis, activating substrates towards nucleophilic attack in an enantioselective manner.

Catalytic Role Relevant Structural Features Potential Catalytic Process
Chiral Ligand PrecursorChiral center, Hydroxyl group for coordinationAsymmetric hydrogenation, oxidation, or C-C bond formation
Chiral AuxiliaryChiral scaffoldAsymmetric synthesis, diastereoselective reactions
Organocatalyst ComponentChiral center, Hydrogen-bond-donating OH groupEnantioselective additions to carbonyls, Michael additions

Analytical Chemistry Standards and Reference Materials for Advanced Method Development

In analytical chemistry, high-purity, well-characterized compounds are essential for the development and validation of new analytical methods. This compound can serve as a valuable reference standard in several analytical techniques, particularly in chromatography and spectroscopy.

Chromatographic Standard: Due to its chirality, the compound is an excellent candidate for developing and testing new chiral stationary phases in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A racemic mixture of the compound can be used to assess the enantioselective separation capabilities of a new chiral column.

Spectroscopic Reference: The presence of distinct functional groups (hydroxyl, ether, fluorinated and non-fluorinated aromatic rings) gives this molecule a characteristic signature in various spectroscopic methods. It can be used as a reference material for calibrating instruments or as an internal standard in quantitative NMR.

Property Value/Characteristic
IUPAC Name This compound
CAS Number 1156737-05-1
Molecular Formula C₁₄H₁₃FO₂
Molecular Weight 232.25 g/mol
Appearance Solid
Chirality Yes, at C1 of the ethan-1-ol group
Solubility Soluble in organic solvents like methanol (B129727), ethanol (B145695), DMSO

Fundamental Research Tools for Mechanistic Investigations

This compound and its ketone precursor are useful tools for studying fundamental chemical reaction mechanisms. The conversion between the ketone and the alcohol is a classic example of a reduction/oxidation reaction, allowing for the investigation of various reducing and oxidizing agents and their stereoselectivity.

Studying Reduction Mechanisms: The reduction of 1-[4-(4-Fluorophenoxy)phenyl]ethanone to the corresponding alcohol can be used to study the efficacy and selectivity of various reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride, or catalytic hydrogenation). By analyzing the enantiomeric excess of the product, researchers can gain insights into the mechanism of asymmetric reduction catalysts.

Investigating Ether Bond Chemistry: The diaryl ether bond in the molecule is robust, but its behavior under various reaction conditions can be a subject of study. For example, investigating the cleavage of this ether bond under harsh conditions can provide valuable data for understanding the stability of poly(aryl ether ketone) (PAEK) polymers, which are used in high-performance engineering applications. The fluorine atom also provides a way to study the electronic effects of substituents on reaction rates and mechanisms.

Research Area Utility of the Compound Information Gained
Stereoselective Reduction Substrate for asymmetric reductionEfficacy and mechanism of chiral catalysts and reagents
Reaction Kinetics Reactant with a ¹⁹F NMR handleSubstituent effects on reaction rates
Polymer Degradation Studies Model compound for PAEK polymersMechanisms of ether bond cleavage and polymer stability

Future Directions and Emerging Research Avenues for 1 4 4 Fluorophenoxy Phenyl Ethan 1 Ol

Exploration of Unconventional Synthetic Pathways

The synthesis of diaryl ethers, a core structural motif of 1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol, has traditionally been approached through established methods. However, future research is poised to explore more efficient, sustainable, and innovative synthetic routes.

Modern catalytic systems are at the forefront of this exploration. Unconventional methods that could be adapted for the synthesis of this specific compound include:

Decarbonylative Etherification: This approach utilizes palladium or nickel catalysts to form diaryl ethers from aromatic esters, offering a novel disconnection strategy. acs.org

Chan-Lam Coupling: Copper-catalyzed coupling of the corresponding phenol (B47542) with an aryl boronic acid represents a mild and efficient alternative to traditional methods. nih.govnih.gov This reaction can often be performed at room temperature, enhancing its practicality. nih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, control, and scalability, which is particularly advantageous when dealing with fluorination reactions that can be highly energetic. eurekalert.org This methodology could provide a safer and more efficient route to fluorinated precursors.

Photocatalysis and Electrochemical Fluorination: These emerging techniques provide milder conditions for introducing fluorine atoms, potentially reducing the need for harsh and toxic fluorinating agents that are common in traditional methods. numberanalytics.com

These advanced synthetic strategies could not only improve the efficiency and yield of this compound synthesis but also open pathways to novel analogues with tailored properties.

Synthetic PathwayPotential Advantages for this compoundKey Catalyst/Reagent Type
Decarbonylative Etherification Novel synthetic route from readily available esters. acs.orgPalladium or Nickel with diphosphine ligands. acs.org
Chan-Lam Coupling Mild reaction conditions (e.g., room temperature). nih.govCopper(II) acetate (B1210297). nih.gov
Flow Chemistry Improved safety, control, and scalability. eurekalert.orgN/A (Methodology)
Photocatalysis High selectivity and mild conditions for fluorination steps. numberanalytics.comPhotocatalysts (e.g., decatungstate). numberanalytics.com

Integration into High-Throughput Experimentation and Screening Methodologies

High-throughput experimentation (HTE) has the potential to rapidly accelerate the discovery of new applications for this compound. By integrating this compound into automated screening platforms, its properties can be systematically evaluated against a vast array of targets and conditions.

Future research could involve:

Automated Synthesis of Derivatives: Utilizing automated platforms to synthesize a library of derivatives by modifying the ethan-1-ol group or the aromatic rings. nih.gov This would enable a systematic study of structure-property relationships.

Screening for Materials Science Applications: Developing HTE workflows to test the compound and its derivatives as components in formulations for OLEDs, polymers, or liquid crystals. This could involve rapid assessment of thermal stability, optical properties, and chemical resistance. numberanalytics.com

High-Throughput Crystallization: Employing modern techniques such as microbatch under-oil and ENaCt (Evaporation-based Nucleation and Crystal growth) to rapidly screen for optimal crystallization conditions, facilitating structural analysis. rsc.org

Advanced Characterization Techniques Beyond Current Standards

While standard analytical methods like NMR and mass spectrometry are essential, a deeper understanding of this compound requires the application of more advanced characterization techniques.

Future structural and property analysis could benefit from:

Single Crystal X-ray Diffraction (SCXRD): This powerful technique can provide unambiguous, atomic-level resolution of the compound's three-dimensional structure, including its absolute stereochemistry. rsc.orgrsc.org For molecules that are difficult to crystallize, host-aided methods using "crystalline sponges" or other chaperones could be employed. rsc.org

Hyphenated Chromatographic Methods: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for analyzing the compound's purity and studying its behavior in complex mixtures. ncsu.edu Further insights could be gained by coupling liquid chromatography with other detectors, such as inductively coupled plasma mass-spectrometry (LC-ICPMS). ncsu.edu

Mass Spectrometry Imaging: Techniques like Matrix-assisted laser desorption electrospray ionization (MALDESI) could be used to visualize the spatial distribution of the compound on surfaces or within materials, providing insights into its interactions and integration into complex systems. ncsu.edu

TechniqueInformation GainedRelevance to Future Research
Single Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, stereochemistry, and intermolecular interactions. rsc.orgFundamental for understanding structure-property relationships.
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula and identification of impurities. wikipedia.orgEssential for purity assessment and reaction monitoring.
LC-MS/MS Separation and structural elucidation in complex mixtures. ncsu.eduAnalysis of synthetic byproducts or performance in formulations.
MALDESI Imaging Spatial distribution on surfaces. ncsu.eduUnderstanding its integration and behavior in materials.

Development of Novel Computational Models for Predicting Its Behavior

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and accelerating discovery.

Emerging research avenues in this area include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the compound's electronic structure, reactivity, and spectroscopic properties. clemson.edu This can help predict its stability and potential reaction pathways. emerginginvestigators.org

Molecular Dynamics Simulations: Simulating the compound's behavior in different environments, such as within a polymer matrix or at an interface. This can provide insights into its physical properties and interactions with other molecules.

Structure-Property Relationship Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the properties of novel derivatives based on their molecular structure. This can guide the design of new compounds with desired characteristics for specific non-biological applications.

Mechanism Elucidation: Using computational models to investigate the mechanisms of potential synthetic reactions, helping to optimize conditions and improve yields. bionity.com For instance, simulations can clarify the role of catalysts in novel etherification reactions. acs.orgucl.ac.uk

Discovery of Novel Non-Biological Applications

The presence of a fluorinated diaryl ether moiety suggests that this compound could have significant potential in various non-biological and materials science applications. The unique properties conferred by fluorine, such as high thermal stability and altered electronic characteristics, are highly sought after in advanced materials. researchgate.netyoutube.com

Future research should focus on exploring its utility as:

A Monomer or Additive in High-Performance Polymers: The compound's rigidity and the thermal stability associated with the C-F bond could be leveraged in the creation of specialty polymers with enhanced heat resistance and chemical inertness, similar to materials like PEEK (polyether ether ketone). numberanalytics.comresearchgate.net

A Component in Organic Electronics: Fluorinated aromatic compounds are frequently used in the development of materials for Organic Light-Emitting Diodes (OLEDs) to tune electronic properties and improve device performance. numberanalytics.com

An Element in Liquid Crystal Displays: The rod-like shape and polarity of the molecule could make it a candidate for inclusion in liquid crystal mixtures. researchgate.net

A Precursor for Specialty Fluids: Fluorinated ethers are known for their use as inert fluids, lubricants, and coolants in demanding industrial environments due to their high stability. researchgate.netgoogle.com

Potential Application AreaRationale based on Molecular Structure
High-Performance Polymers Diaryl ether backbone provides rigidity; C-F bonds enhance thermal stability. numberanalytics.comresearchgate.net
Organic Electronics (OLEDs) Fluorine substitution can tune HOMO/LUMO energy levels and improve charge transport. numberanalytics.com
Liquid Crystals Anisotropic molecular shape and dipole moment. researchgate.net
Specialty Fluids/Lubricants High chemical and thermal stability of fluorinated ethers. researchgate.netgoogle.com

Challenges and Opportunities in Scalable Synthesis and Industrial Relevance (non-clinical)

Transitioning this compound from a laboratory-scale chemical to an industrially relevant material presents both challenges and opportunities.

Challenges:

Sustainable Synthesis: Traditional fluorination methods often rely on harsh or hazardous reagents. A significant challenge is the development of greener, PFAS-free synthetic routes suitable for industrial scale-up. eurekalert.orgnumberanalytics.com

Process Optimization: Scaling up synthesis from grams to kilograms or tons requires extensive process optimization to maintain yield, purity, and safety while minimizing waste and energy consumption.

Opportunities:

Advanced Catalysis: The development of highly efficient and recyclable catalysts for diaryl ether formation could significantly reduce production costs and environmental impact. acs.org

Flow Chemistry: As mentioned, continuous manufacturing processes offer a prime opportunity for safer, more consistent, and scalable production of fluorinated intermediates and the final compound. eurekalert.org

High-Value Applications: The unique properties imparted by the fluorophenoxy group could justify the higher production costs if the compound proves effective in high-performance applications such as advanced electronics or specialty polymers, where performance outweighs material cost. numberanalytics.comnumberanalytics.com

The exploration of these future research directions will be crucial in unlocking the full potential of this compound and defining its place in the landscape of modern chemical science and technology.

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GABA-A). Validate predictions with SPR or ITC binding assays .

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